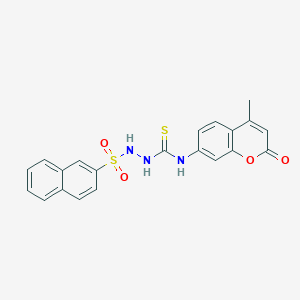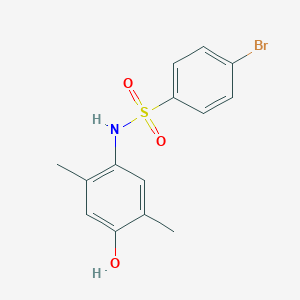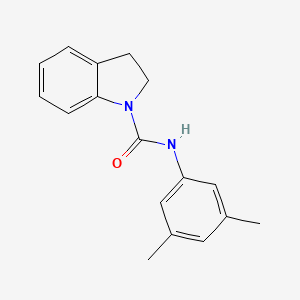![molecular formula C17H17Cl3N2O3S B4646562 1-(3-chlorophenyl)-4-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B4646562.png)
1-(3-chlorophenyl)-4-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]piperazine
説明
Synthesis Analysis
The synthesis of related piperazine derivatives involves multi-step chemical processes. For instance, a series of derivatives was synthesized through a linear bi-step approach, starting with the coupling of specific intermediates under controlled conditions, followed by an O-substitution reaction to obtain the designed compounds. These processes underscore the complexity and precision required in synthesizing such compounds, emphasizing the role of dynamic pH control and specific reagents like lithium hydride (LiH) and N,N-dimethylformamide (DMF) in achieving the desired chemical structures (Abbasi et al., 2019).
Molecular Structure Analysis
Spectroscopic methods, including FT-IR, FT-Raman, NMR, and UV-Vis, play a crucial role in analyzing the molecular structure of piperazine derivatives. Studies employing Density Functional Theory (DFT) provide deep insights into the vibrational frequencies, confirming structural assignments and understanding the electronic properties of these compounds. The analysis reveals significant aspects of their conformational stability, charge distribution, and molecular reactivity, highlighting the importance of molecular orbital transitions in determining their chemical behavior (Prabavathi et al., 2015).
Chemical Reactions and Properties
The reactivity of piperazine compounds with other chemical entities is a subject of interest, particularly in forming compounds with potential therapeutic applications. For example, the synthesis and characterization of adenosine A2B receptor antagonists from a series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines illustrate the chemical versatility and potential pharmacological relevance of these compounds. Such studies provide valuable insights into the reaction mechanisms, kinetics, and the influence of structural modifications on chemical reactivity and biological activity (Borrmann et al., 2009).
Physical Properties Analysis
Investigating the physical properties of piperazine derivatives involves understanding their crystalline structure, solubility, and other physicochemical characteristics. Crystallography studies, for instance, reveal detailed structural configurations, providing insights into the molecular interactions and stability of these compounds. Such analyses are crucial for predicting and optimizing their behavior in various solvents and conditions, which is essential for their practical application in therapeutic contexts (Sreenivasa et al., 2013).
Chemical Properties Analysis
The chemical properties of piperazine derivatives, such as reactivity, stability, and interaction with biological targets, are critical for their potential therapeutic applications. Kinetic studies and reaction mechanism analyses provide insights into how these compounds engage in chemical processes, offering a basis for developing new drugs and therapeutic agents. Understanding these properties helps in the rational design of compounds with desired biological activities and minimal side effects (Castro et al., 2001).
作用機序
The mechanism of action of this compound would depend on its intended use. Piperazine derivatives are found in many marketed drugs in the realm of antidepressants, antipsychotics, antihistamines, antifungals, antibiotics, etc . Therefore, the mechanism of action could potentially involve interactions with various biological targets.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(3-chlorophenyl)-4-(3,4-dichloro-2-methoxyphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl3N2O3S/c1-25-17-15(6-5-14(19)16(17)20)26(23,24)22-9-7-21(8-10-22)13-4-2-3-12(18)11-13/h2-6,11H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPLOEXVCOAXFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-(4-fluorophenyl)-2-[(6-methylpyrimidin-4-yl)thio]propanamide](/img/structure/B4646505.png)
![2-[(2-bromobenzyl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4646518.png)
![3-amino-N-(4-cyanophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4646525.png)
![N-[3-(methylthio)phenyl]-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea](/img/structure/B4646532.png)
amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4646543.png)

![2-chloro-6-fluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4646547.png)
![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(3,5-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B4646553.png)
![2,5-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-3-furamide](/img/structure/B4646557.png)